

# critical micelle concentration of potassium tetradecanoate

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## Compound of Interest

Compound Name: *potassium;tetradecanoate*

Cat. No.: *B7822745*

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Application Note: Critical Micelle Concentration (CMC) of Potassium Tetradecanoate

## Part 1: Core Directive & Executive Summary

Potassium Tetradecanoate (Potassium Myristate) is a C14 fatty acid salt widely utilized as an emulsifier, cleansing agent, and permeation enhancer in pharmaceutical and cosmetic formulations. Unlike its sodium counterpart (Sodium Myristate), which has a high Krafft point (~50°C) making it insoluble at room temperature, Potassium Tetradecanoate exhibits a lower Krafft point (<20°C), allowing for micellization and solubilization studies at standard ambient temperatures (25°C).

This guide provides a definitive technical framework for determining the CMC of Potassium Tetradecanoate. It addresses the specific challenge of hydrolysis-induced precipitation (formation of "acid-soaps") which frequently leads to erroneous CMC reporting in literature.

Key Physicochemical Parameters:

Parameter	Value / Range	Notes
IUPAC Name	Potassium Tetradecanoate	Common: Potassium Myristate
CAS Number	13429-27-1	
Molecular Weight	266.46 g/mol	Formula: C <sub>14</sub> H <sub>27</sub> KO <sub>2</sub>
CMC (25°C)	6.0 – 6.5 mM	In high pH buffer (suppressed hydrolysis)
Apparent CMC	~10 mM	At natural pH (coexistence with acid-soaps)

| Krafft Point | < 20°C | Soluble at 25°C (unlike Na-Myristate) [\[\[1\]\]](#)

## Part 2: Scientific Integrity & Logic

### The "Acid-Soap" Trap: Why Standard Protocols Fail

Most general surfactant protocols assume the solute remains fully ionized. However, Potassium Tetradecanoate is a salt of a weak acid (

) . In unbuffered water (pH ~7), the carboxylate headgroup (

) partially hydrolyzes to form the protonated fatty acid (

) .

These protonated species complex with ionized monomers to form insoluble 1:1 acid-soap crystallites (

) .

- Consequence: If you dissolve K-Tetradecanoate in pure water, the solution may become turbid, and the "break point" in your data will represent a phase separation boundary, not the true CMC.
- Solution: All CMC determinations must be performed at pH

10 (using KOH or a Glycine-NaOH buffer) to force the equilibrium entirely to the ionized form.

## Thermodynamics of Micellization

The micellization of K-Tetradecanoate is entropy-driven, resulting from the "hydrophobic effect"—the expulsion of the structured water "cages" surrounding the hydrophobic C14 tails.

- Counterion Effect: The

ion has a smaller hydrated radius than

or

, leading to different binding affinities. For C14 chains, the CMC of the K-salt (~6 mM) is typically slightly lower or comparable to the Na-salt (~6.9 mM) when measured under identical high-temperature conditions, but the K-salt is uniquely accessible at 25°C.

## Part 3: Experimental Protocols

### Method A: Conductometric Titration (The Gold Standard)

Rationale: This method is non-invasive, requires no external probes (dyes), and provides the most thermodynamic accuracy for ionic surfactants.

Reagents & Equipment:

- Potassium Tetradecanoate (>99% Purity): Recrystallize from ethanol if necessary.
- Buffer: 10 mM KOH or Glycine/NaOH buffer adjusted to pH 10.5.
- Conductivity Meter: Precision to 0.1  $\mu\text{S}/\text{cm}$  (e.g., Mettler Toledo SevenDirect).
- Thermostatted Water Bath: Set to  $25.0^\circ\text{C} \pm 0.1^\circ\text{C}$ .

Protocol Steps:

- Stock Preparation: Prepare a 50 mM stock solution of Potassium Tetradecanoate in the pH 10.5 buffer. Note: Ensure the buffer conductivity is subtracted as a blank or used as the

baseline.

- Baseline Measurement: Place 40 mL of the pure buffer in the thermostatted vessel. Record the baseline conductivity ( ).
- Titration: Add the surfactant stock solution in small increments (e.g., 50  $\mu\text{L}$  to 100  $\mu\text{L}$ ).
- Equilibration: Stir gently for 2 minutes after each addition. Allow temperature to stabilize.
- Recording: Record the specific conductivity ( ) for each concentration point.
- Range: Ensure data points cover the range from 0.5 mM to 20 mM (well below and above the expected 6 mM CMC).

Data Analysis:

- Plot Specific Conductivity ( ) (y-axis) vs. Concentration ( ) (x-axis).
- Identify two linear regions:
  - Pre-micellar region: Steep slope ( ) due to free ions.
  - Post-micellar region: Shallower slope ( ) due to lower mobility of micelles and counterion binding.
- Calculate the intersection of the regression lines.

## Method B: Fluorescence Probe (Pyrene)

Rationale: Use this method if sample quantity is limited or if working in high-salt media where conductivity changes are masked.

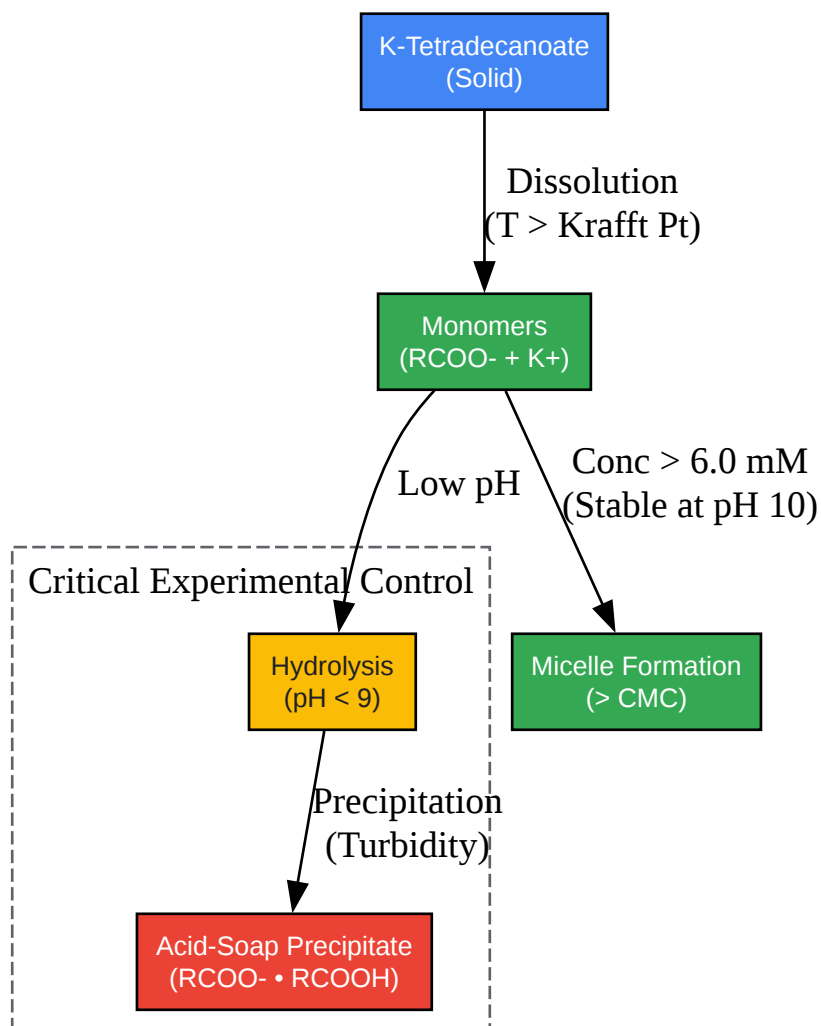
Protocol Steps:

- Probe Solution: Prepare a M solution of Pyrene in acetone. Evaporate acetone in empty vials.
- Surfactant Addition: Add K-Tetradecanoate solutions (0.1 mM to 20 mM in pH 10 buffer) to the vials.
- Incubation: Sonicate for 10 mins and incubate overnight in the dark at 25°C.
- Measurement: Record fluorescence emission spectra (Excitation: 334 nm).
- Analysis: Monitor the ratio of the first ( , ~373 nm) and third ( , ~384 nm) vibronic peaks.
  - Plot vs.
  - The sigmoidal drop in indicates the partitioning of pyrene into the hydrophobic micelle core. The inflection point is the CMC.[1]

## Part 4: Visualization & Workflow

### Diagram 1: Micellization Equilibrium & Acid-Soap Interference

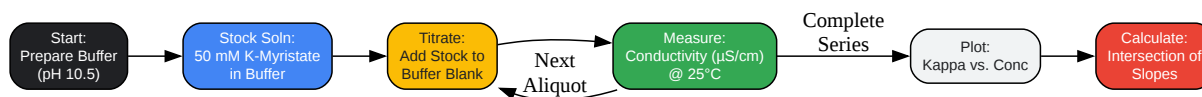
This diagram illustrates the competing equilibria that researchers must manage.



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Caption: Figure 1. Reaction pathways for K-Tetradecanoate. High pH is required to avoid the red "Acid-Soap" pathway.

## Diagram 2: Conductometric Determination Workflow



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Caption: Figure 2. Step-by-step workflow for conductometric CMC determination.

## Part 5: Data Summary & Reference Values

Table 1: Comparative CMC Values of C14 Surfactants

Surfactant	Counterion	Temp (°C)	CMC (mM)	Conditions	Source
Potassium Tetradecanoate		25	6.0	Pure water/Low Ionic Strength	[1, 2]
Potassium Tetradecanoate		25	10.0	Natural pH (Acid-Soap Mixed)	[3]
Sodium Tetradecanoate		25	N/A	Insoluble (Below Krafft Pt)	[3]
Sodium Tetradecanoate		50	6.9	Above Krafft Pt	[4]

Expert Tip: The value of 10 mM often cited in literature (e.g., by Viva Co. or specific crystallite studies) typically refers to the "kink" observed in unbuffered solutions where acid-soap formation complicates the signal. For pure micellization, the 6.0 mM value derived from spectral dye methods or high-pH conductivity is the accurate thermodynamic parameter.

## References

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## Sources

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